molecular formula C28H20N4O12S4 B1584190 Direct Orange 15 CAS No. 1325-35-5

Direct Orange 15

Cat. No.: B1584190
CAS No.: 1325-35-5
M. Wt: 732.7 g/mol
InChI Key: BYOUJXRKQZXPRC-UHFFFAOYSA-N
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Description

Direct Orange 15, also known as 2-amino-4-methoxyphenylazo-6-ethoxy-1,3,5-triazine, is a synthetic organic dye. It is a red-orange solid substance widely used in the textile dyeing and printing industry. This compound is particularly effective for dyeing cotton, linen, silk, and other natural fibers and their blends .

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Orange 15 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of 2-amino-4-methoxyaniline, which is then coupled with 6-ethoxy-1,3,5-triazine under controlled conditions. The reaction typically requires acidic conditions and a temperature range of 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is isolated through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions: Direct Orange 15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.

    Reduction: Reduction of this compound typically results in the cleavage of the azo bond, forming aromatic amines.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc dust in acidic medium.

    Substitution: Electrophilic reagents under acidic or basic conditions.

Major Products:

Scientific Research Applications

Direct Orange 15 has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed as a biological stain for microscopy and histology.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing and printing fabrics. .

Mechanism of Action

The mechanism of action of Direct Orange 15 involves its ability to form hydrogen bonds and van der Waals interactions with the substrate. The azo group in the compound allows it to bind to various fibers, providing strong coloration. The molecular targets include cellulose fibers in textiles, where the dye molecules align along the fiber structure, maximizing the interaction forces .

Comparison with Similar Compounds

    Direct Blue 1: Another azo dye with similar applications but different color properties.

    Direct Yellow 11: An alternative azo-stilbene dye used in similar staining applications.

Comparison: Direct Orange 15 is unique due to its specific azo structure, which provides distinct red-orange coloration. Compared to Direct Blue 1, it offers different shades and fastness properties. Direct Yellow 11, while similar in application, has different molecular interactions and staining characteristics .

This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.

Properties

IUPAC Name

2,3,14,15-tetrazapentacyclo[20.2.2.24,7.210,13.216,19]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O12S4/c33-45(34,35)25-13-21-9-5-17(25)1-2-18-6-10-22(14-26(18)46(36,37)38)30-32-24-12-8-20(28(16-24)48(42,43)44)4-3-19-7-11-23(31-29-21)15-27(19)47(39,40)41/h1-16H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOUJXRKQZXPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=CC4=C(C=C(C=C4)N=NC5=CC(=C1C=C5)S(=O)(=O)O)S(=O)(=O)O)C=C3)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862636
Record name 2,3,14,15-Tetraazapentacyclo[20.2.2.2~4,7~.2~10,13~.2~16,19~]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325-35-5
Record name C.I. Direct Orange 15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products, reduced
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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